molecular formula C14H12FNO B2626531 2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol CAS No. 460315-17-7

2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol

Cat. No.: B2626531
CAS No.: 460315-17-7
M. Wt: 229.254
InChI Key: KDLSPERXNIBWOT-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C14H12FNO and a molecular weight of 229.25 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 2-fluoro-5-methylaniline and salicylaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the imine group can interact with nucleophilic sites in enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(2-chloro-5-methylphenyl)imino]methyl}phenol
  • 2-{(E)-[(2-bromo-5-methylphenyl)imino]methyl}phenol
  • 2-{(E)-[(2-iodo-5-methylphenyl)imino]methyl}phenol

Uniqueness

2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development .

Properties

IUPAC Name

2-[(2-fluoro-5-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-6-7-12(15)13(8-10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLSPERXNIBWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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